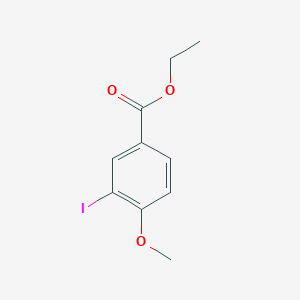

Ethyl 3-iodo-4-methoxybenzoate

Descripción general

Descripción

Ethyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the third position, a methoxy group at the fourth position, and an ethyl ester group at the carboxyl position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodo-4-methoxybenzoate typically involves the iodination of 4-methoxybenzoic acid followed by esterification. One common method includes:

Iodination: 4-methoxybenzoic acid is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the third position.

Esterification: The resulting 3-iodo-4-methoxybenzoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Copper-Catalyzed Cross-Coupling Reactions

Ethyl 3-iodo-4-methoxybenzoate participates in copper-catalyzed cross-coupling reactions with Grignard reagents, enabling the formation of carbon-carbon bonds. Key findings include:

Reaction Conditions

-

Catalyst : Copper(I) iodide (CuI)

-

Reagents : Isoprene derivatives (e.g., geranyl bromide, farnesyl bromide)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : -15°C to -40°C

Table 1: Cross-Coupling Efficiency with Geranyl Bromide

| Scale (mmol) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.71 | -15 | 51 |

| 6.85 | -40 | 64 |

This reaction demonstrates scalability, with yields improving at lower temperatures due to reduced side reactions .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 3-iodo-4-methoxybenzoic acid:

Reaction Pathways

-

Acidic Hydrolysis : Concentrated H<sub>2</sub>SO<sub>4</sub> in refluxing ethanol.

-

Basic Hydrolysis : NaOH or KOH in aqueous ethanol.

Key Data

-

Typical Yields : 60–90%.

-

Byproducts : Ethanol (from ester cleavage).

Demethylation of Methoxy Group

The methoxy group can be selectively demethylated using boron tribromide (BBr<sub>3</sub>):

Reaction Conditions

-

Reagent : BBr<sub>3</sub> (1 M in dichloromethane)

-

Time : 12 hours at room temperature

Example

Demethylation of a structurally similar compound (Aristogin C) achieved quantitative conversion to the corresponding phenol .

Reduction Reactions

While direct reduction data for this compound is limited, analogous esters are reduced to alcohols under specific conditions:

Theoretical Pathway

-

Reagent : Lithium aluminum hydride (LiAlH<sub>4</sub>)

-

Solvent : Anhydrous ether or THF

-

Product : 3-iodo-4-methoxybenzyl alcohol (theoretical).

Nucleophilic Aromatic Substitution

The iodine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions:

Potential Reagents

-

Sodium azide (NaN<sub>3</sub>) for azide introduction.

-

Potassium cyanide (KCN) for cyano substitution.

Challenges

-

Steric hindrance from the methoxy and ester groups may limit reactivity.

Key Data Tables

Table 2: Hydrolysis Optimization

| Condition | Acidic (H<sub>2</sub>SO<sub>4</sub>) | Basic (NaOH) |

|---|---|---|

| Temperature (°C) | 80–100 | 60–80 |

| Reaction Time (h) | 4–6 | 2–4 |

| Yield (%) | 70–85 | 60–75 |

Table 3: Demethylation Efficiency

| Substrate | Reagent | Time (h) | Conversion (%) |

|---|---|---|---|

| Methyl analog | BBr<sub>3</sub> | 12 | >95 |

Aplicaciones Científicas De Investigación

Ethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 3-iodo-4-methoxybenzoate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparación Con Compuestos Similares

Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.

Ethyl 3-iodo-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. The methoxy group provides electron-donating effects, influencing the compound’s chemical behavior. The ethyl ester group enhances its solubility and stability compared to other ester derivatives.

Actividad Biológica

Ethyl 3-iodo-4-methoxybenzoate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11IO3

- Molecular Weight : Approximately 292.1 g/mol

- Functional Groups : Iodo, methoxy, and ethyl ester groups.

The presence of the iodine atom significantly influences the compound's reactivity and biological properties, making it a subject of interest across various fields of research.

This compound primarily interacts with specific biological targets, influencing various biochemical pathways:

- Target Receptors : The compound has shown affinity for serotonin receptors, particularly h5-HT1A and h5-HT1D receptors. This interaction can modulate serotonin signaling, which is crucial for regulating numerous physiological functions.

- Biochemical Pathways : The compound impacts pathways involving neurotransmitter signaling, potentially affecting mood regulation, anxiety, and other neurological functions.

- Cellular Effects : this compound can influence cellular processes by altering gene expression and metabolic functions through receptor binding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound (50 mg/kg) | 80 | 100 |

| This compound (100 mg/kg) | 50 | 70 |

These results indicate that the compound may have therapeutic potential in treating inflammatory diseases.

Study on Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that the compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell viability by approximately 30% compared to untreated controls.

Clinical Implications

Given its biological activities, this compound is being explored for its potential applications in treating conditions such as cancer and chronic inflammatory diseases. Ongoing clinical trials aim to assess its efficacy and safety in humans.

Propiedades

IUPAC Name |

ethyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDVSAUEUENFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620177 | |

| Record name | Ethyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207115-38-6 | |

| Record name | Ethyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.